![molecular formula C21H28N2O5S B5119850 N~2~-(3,4-dimethoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5119850.png)
N~2~-(3,4-dimethoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
Compounds with similar structures to "N2-(3,4-dimethoxyphenyl)-N1,N1-diethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide" are of interest in the field of organic chemistry for their potential application in pharmaceuticals, particularly due to their structural complexity and functional group diversity. These compounds often involve intricate synthetic routes and detailed structural analysis to understand their potential interactions and properties.
Synthesis Analysis
Synthesis of complex molecules akin to the specified compound typically involves multi-step reactions, including cyclopropanation, permethylation, and heteroannulation processes. For example, asymmetric cyclopropanation can be used to introduce cyclopropane rings into similar molecules, offering a constrained analog of biologically active compounds (Midura & Mikołajczyk, 2002).
Molecular Structure Analysis
The molecular structure of compounds related to the query can be elucidated through techniques such as X-ray diffraction and NMR spectroscopy. These analyses provide critical insights into the arrangement of atoms within the molecule and the conformational preferences, which are vital for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Compounds within this structural realm undergo a variety of chemical reactions, including sulfonylation and cycloaddition, to introduce or modify functional groups. These reactions are crucial for tailoring the molecule's properties for specific applications. The presence of sulfonyl and glycinate groups, for example, can significantly affect the molecule's reactivity and solubility (Mazurkiewicz & Kuźnik, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. These could include further studies to better understand its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis .
properties
IUPAC Name |
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-6-22(7-2)21(24)15-23(17-10-13-19(27-4)20(14-17)28-5)29(25,26)18-11-8-16(3)9-12-18/h8-14H,6-7,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNRTGCUCRRTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6000725 |
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